Glycylasparagine

描述

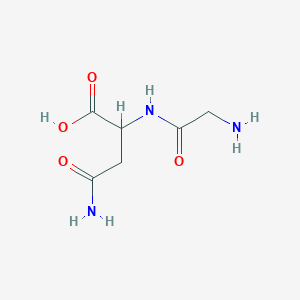

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUESBOMYALLFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901535 | |

| Record name | NoName_662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24667-21-8, 1999-33-3 | |

| Record name | NSC523090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Asparagine, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis and Preparation Methodologies for Glycylasparagine and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a robust and controlled route to produce Glycylasparagine. The core of this process is the formation of a peptide bond between the carboxyl group of glycine (B1666218) and the amino group of asparagine. To ensure the correct sequence and prevent unwanted side reactions, a system of protecting groups is employed, which are selectively added and removed during the synthesis cycle.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by sequentially adding amino acids to a growing chain that is covalently attached to an insoluble polymer support or resin. bachem.com This technique simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing after each reaction step. bachem.com The synthesis of this compound via SPPS typically proceeds from the C-terminus to the N-terminus, starting with the attachment of asparagine to the resin, followed by the coupling of glycine. nih.govpacific.edu

The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a common choice for SPPS due to the mild basic conditions required for the removal of the Nα-Fmoc protecting group. csic.es For the synthesis of this compound, the C-terminal amino acid, asparagine, is first anchored to the solid support. To prevent side reactions, its side-chain amide and α-amino group must be protected.

A crucial consideration for asparagine is the protection of its side-chain amide group to prevent dehydration and subsequent side reactions, particularly aspartimide formation. nih.gov The trityl (Trt) group is a bulky and effective protecting group for the asparagine side chain, enhancing its solubility and sterically hindering the formation of the aspartimide ring. nih.gov Therefore, Fmoc-Asn(Trt)-OH is the preferred building block. nih.govresearchgate.net

Once the Fmoc-Asn(Trt)-OH is successfully attached to the resin, the Fmoc group is removed from its N-terminus. The next amino acid in the sequence, Fmoc-Gly-OH, is then introduced and coupled to the newly freed amino group of the resin-bound asparagine.

Table 1: Commonly Used Protected Amino Acids in this compound Synthesis

| Compound Name | Abbreviation | Role in Synthesis |

|---|---|---|

| (9H-fluoren-9-yl)methoxycarbonyl-glycine | Fmoc-Gly-OH | N-terminally protected glycine for coupling. |

To form the peptide bond, the carboxyl group of the incoming amino acid (Fmoc-Gly-OH) must be activated to make it more reactive towards the amino group of the resin-bound asparagine. This is accomplished using coupling reagents, also known as activating agents. creative-peptides.com

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient aminium/uronium salt-based coupling reagent. nih.govresearchgate.net In the presence of a tertiary base like Diisopropylethylamine (DIPEA), HBTU rapidly converts the Fmoc-amino acid into a more reactive OBt active ester, which then readily reacts with the free amine on the peptide-resin to form the peptide bond. creative-peptides.comsigmaaldrich.com HBTU is favored for its high coupling efficiency and rapid reaction times, often completing couplings within 10-30 minutes. nih.gov

DIC (Diisopropylcarbodiimide) is another commonly used activating agent belonging to the carbodiimide family. creative-peptides.com DIC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amino group or, more commonly, react with an additive like 1-hydroxybenzotriazole (HOBt) to form an active ester that reduces the risk of racemization. peptide.com The urea byproduct of DIC is soluble in standard SPPS solvents, which simplifies its removal during washing steps. creative-peptides.compeptide.com

Table 2: Comparison of Common Activating Agents

| Activating Agent | Abbreviation | Class | Mechanism of Action | Advantages |

|---|---|---|---|---|

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Forms OBt active ester | High efficiency, rapid reactions, good for difficult couplings. nih.govsigmaaldrich.com |

Deprotection in Fmoc-based SPPS occurs in two distinct stages:

Fmoc Group Removal: After each successful coupling step, the temporary Fmoc protecting group on the N-terminus of the newly added amino acid must be removed to allow for the next coupling cycle. This is typically achieved by treating the peptide-resin with a 20% solution of piperidine in a solvent like Dimethylformamide (DMF). pacific.eduresearchgate.net The Fmoc group is cleaved via a β-elimination mechanism under these mild basic conditions. chempep.com

Final Cleavage and Side-Chain Deprotection: Once the desired peptide sequence (in this case, Gly-Asn) has been assembled on the resin, a final deprotection step is required to cleave the dipeptide from the solid support and remove any permanent side-chain protecting groups. nih.gov For this compound synthesized with an Fmoc-Asn(Trt) building block, this involves treatment with a strong acid cocktail. A common cleavage cocktail consists of Trifluoroacetic acid (TFA) mixed with scavengers (e.g., water, triisopropylsilane) to capture the reactive cations generated during the process, such as the trityl cation from the asparagine side chain. chempep.comiris-biotech.de This single-step acidolytic cleavage yields the free this compound dipeptide. nih.gov

Solution-phase peptide synthesis, also known as conventional peptide synthesis, predates SPPS. libretexts.orgnih.gov In this method, protected amino acids are coupled, and the resulting dipeptide is purified in solution without the use of an insoluble support. ekb.egyoutube.com

For the synthesis of this compound, the N-terminus of glycine would be protected (e.g., with a Boc or Fmoc group), and the C-terminus of asparagine would be protected (e.g., as a methyl or benzyl ester). The two protected amino acids are then dissolved in an organic solvent, and a coupling agent (such as DCC or EDC) is added to facilitate the formation of the peptide bond. libretexts.org After the reaction is complete, the protected dipeptide is isolated and purified from the reaction mixture through techniques like extraction or crystallization. The final step involves the removal of the N-terminal and C-terminal protecting groups to yield the free this compound. While this method can be labor-intensive for longer peptides, it remains a viable strategy for the synthesis of short peptides like dipeptides. nih.govyoutube.com

On an industrial scale, the synthesis of the asparagine component must be efficient and environmentally sustainable. While chemical synthesis routes exist, they can be harsh and less eco-friendly. frontiersin.org Consequently, biocatalysis using enzymes has emerged as a promising alternative for the large-scale production of L-asparagine. frontiersin.org

This biosynthetic approach typically uses L-aspartic acid as a precursor. The enzyme asparagine synthetase (AS) catalyzes the amidation of L-aspartic acid to form L-asparagine, using an amide donor like glutamine or ammonia. frontiersin.org A key challenge in this process is the requirement for the expensive co-factor adenosine triphosphate (ATP). To make the process economically viable, an ATP regeneration system is often coupled with the synthesis reaction. This approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher stereospecificity, and reduced environmental impact. frontiersin.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (9H-fluoren-9-yl)methoxycarbonyl-glycine |

| Nα-Fmoc-Nγ-trityl-L-asparagine |

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| Diisopropylcarbodiimide |

| Diisopropylethylamine |

| 1-hydroxybenzotriazole |

| Piperidine |

| Dimethylformamide |

| Trifluoroacetic acid |

| Triisopropylsilane |

| Dicyclohexylcarbodiimide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| L-asparagine |

| L-aspartic acid |

| Adenosine triphosphate |

| tert-Butoxycarbonyl |

| Methyl ester |

| Benzyl ester |

| Trityl |

| Glutamine |

Solid-Phase Peptide Synthesis (SPPS) of this compound

Enzymatic Synthesis Approaches

Enzymatic synthesis of dipeptides like this compound leverages the catalytic activity of enzymes to form peptide bonds in a controlled manner. This approach is advantageous due to its high stereospecificity and mild reaction conditions, which minimize the risk of side reactions and racemization.

The formation of the peptide bond in this compound can be catalyzed by two main classes of enzymes: amino acid ligases and proteases. In their natural role, proteases hydrolyze peptide bonds; however, by manipulating reaction conditions, the equilibrium can be shifted to favor synthesis. This is often achieved by using a high concentration of substrate, minimizing water content, or carrying out the reaction in organic solvents. nih.gov

Several proteases have been successfully employed for the synthesis of various dipeptides and could be applicable to this compound synthesis. These include:

Thermolysin: A thermostable metalloproteinase that catalyzes peptide bond formation between a protected N-terminal amino acid and an unprotected C-terminal amino acid. nih.gov It shows a preference for hydrophobic residues at the N-terminal side of the scissile bond.

Papain: A cysteine protease with broad substrate specificity that can catalyze the synthesis of dipeptides. tandfonline.com It has been used to synthesize various N-protected dipeptides with yields ranging from 13-80%, depending on the amino acid structure. tandfonline.com

Alcalase: An industrial alkaline protease that has demonstrated stability in organic solvents and has been used for kinetically controlled peptide bond formation. nih.govnih.gov

Amino acid ligases, on the other hand, are enzymes that naturally catalyze the formation of peptide bonds, often in an ATP-dependent manner. While specific amino acid ligases for this compound are not extensively documented in the readily available literature, the broader class of these enzymes represents a potential avenue for its synthesis.

Table 1: Potential Enzymes for this compound Synthesis

| Enzyme | Class | General Characteristics |

|---|---|---|

| Thermolysin | Metalloproteinase | Thermostable, prefers hydrophobic residues. |

| Papain | Cysteine Protease | Broad specificity, active over a wide pH range. creative-enzymes.comproteopedia.org |

| Alcalase | Serine Protease | Stable in organic solvents, active at alkaline pH. researchgate.net |

| Legumain | Cysteine Protease | Specific for asparagine residues. |

Legumain, also known as asparaginyl endopeptidase, is a cysteine protease with a strict specificity for cleaving peptide bonds C-terminal to asparagine residues. ebi.ac.uk While its primary characterized function is proteolytic, the reversible nature of enzymatic reactions suggests a potential role for legumain in the synthesis of asparagine-containing peptides like this compound under specific conditions that favor the reverse reaction (ligation). The catalytic mechanism involves a cysteine nucleophile, and manipulation of the reaction equilibrium, for instance by increasing the concentration of glycine and asparagine, could theoretically drive the synthesis of Glycyl-L-asparagine.

The efficiency of enzymatic dipeptide synthesis is highly dependent on the optimization of several key reaction parameters.

pH: The pH of the reaction medium affects the ionization state of both the enzyme's active site residues and the substrates, which is crucial for catalytic activity. For example, papain has an optimal pH range of 6-7 for its hydrolytic activity, but for synthesis, a pH of 9.5 has been found to be optimal for certain dipeptides. tandfonline.comcreative-enzymes.com Thermolysin's optimal pH for activity is around 8.0. For Alcalase, an optimal pH of 10.0 was reported for the synthesis of a precursor dipeptide of RGDS. nih.gov

Temperature: Temperature influences the rate of the enzymatic reaction. For thermolysin, the optimal temperature for activity is 70°C, reflecting its thermostable nature. Papain's optimal temperature for activity is 65°C. proteopedia.org For the synthesis of N-benzyloxycarbonyl-L-alanyl-L-arginine using papain, a temperature range of 25–40°C was found to be optimal. tandfonline.com A temperature of 45°C was optimal for Alcalase in the synthesis of an RGDS precursor. nih.gov

Substrate Concentration: The concentration of the amino acid substrates (glycine and asparagine derivatives) is a critical factor. High substrate concentrations are generally used to shift the reaction equilibrium towards synthesis. nih.gov For the papain-catalyzed synthesis of N-benzyloxycarbonyl-L-alanyl-L-arginine, an L-arginine concentration of 0.5 M was found to be optimal. tandfonline.com

Table 2: Optimal Conditions for Potential Synthesis Enzymes

| Enzyme | Optimal pH | Optimal Temperature (°C) |

|---|---|---|

| Thermolysin | 8.0 | 70 |

| Papain | 6.0-7.0 (hydrolysis) creative-enzymes.comproteopedia.org, 9.5 (synthesis) tandfonline.com | 65 proteopedia.org |

| Alcalase | 10.0 nih.gov | 45 nih.gov |

Preparation of this compound Solutions for Biological Studies

The preparation of this compound solutions for in vivo and in vitro applications requires careful consideration of the solvent system and handling procedures to ensure the dipeptide's solubility and stability.

The choice of solvent depends on the intended application.

in vitro Applications: For cell culture experiments, sterile, aqueous-based buffers are preferred. Phosphate-buffered saline (PBS) at a physiological pH of around 7.4 is a common choice. The solubility of L-asparagine in PBS (pH 7.2) is approximately 5 mg/ml. caymanchem.com Given the structural similarity, Glycyl-L-asparagine is expected to have comparable solubility. For peptides with lower aqueous solubility, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution in the aqueous buffer. lifetein.com It is crucial to ensure that the final concentration of the organic solvent is not toxic to the cells. lifetein.com

in vivo Applications: For administration in animal models, formulations must be sterile and isotonic. Physiological saline (0.9% sodium chloride) or PBS are commonly used as vehicles. The pH of the final solution should be adjusted to be close to physiological pH to avoid irritation at the site of administration. The formulation should be free of any pyrogens or contaminants.

To ensure accuracy and consistency in experiments, it is standard practice to prepare a concentrated stock solution of this compound, which is then diluted to the final working concentration.

Stock Solution Preparation: A stock solution can be prepared by dissolving a precisely weighed amount of this compound powder in a suitable solvent. For aqueous stock solutions, sterile distilled water or a buffer such as PBS can be used. sigmaaldrich.com If the peptide is difficult to dissolve, sonication can be employed to aid dissolution. lifetein.comjpt.com For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to create a concentrated stock, which can then be serially diluted in the appropriate aqueous buffer for the experiment. lifetein.comgenscript.com

Dilution Strategies: The concentrated stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C for long-term stability. sigmaaldrich.com For experiments, an aliquot can be thawed and diluted to the final desired concentration using the appropriate sterile buffer or cell culture medium.

Comparative Analysis of Synthesis Methods for this compound and its Derivatives

The synthesis of this compound (Gly-Asn) and its derivatives can be accomplished through several methodologies, primarily categorized as chemical and enzymatic approaches. The most prominent chemical methods are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis. Each of these techniques offers a distinct set of advantages and disadvantages concerning efficiency, the purity of the final product, and its viability for production at different scales.

Efficiency and Purity Considerations

Solid-Phase Peptide Synthesis (SPPS) is renowned for its speed and amenability to automation, making it a staple in research settings. The peptide is assembled on a solid resin support, which simplifies the purification process at each step, as excess reagents and byproducts can be washed away by simple filtration. creative-peptides.comcsic.esluxembourg-bio.com However, the synthesis of asparagine-containing peptides like this compound via SPPS, particularly using the common Fluorenylmethoxycarbonyl (Fmoc) strategy, presents specific challenges. A significant side reaction is the dehydration of the asparagine side-chain amide during the activation step, leading to the formation of a nitrile byproduct. Another major issue is the formation of aspartimide, an intramolecular cyclization reaction that can occur during the Fmoc-deprotection step with piperidine. This can result in a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product, thereby compromising the final purity. nih.gov

To mitigate these issues and enhance both purity and yield, specialized building blocks are often employed. The use of a trityl (Trt) protecting group on the asparagine side chain, as in Fmoc-Asn(Trt)-OH, sterically hinders these side reactions. chemimpex.com An even more efficient approach is the use of a pre-formed dipeptide unit, such as Fmoc-Asn(Trt)-Gly-OH, which bypasses the problematic coupling step entirely, ensuring higher purity and yield of the final this compound peptide. chemimpex.com

Liquid-Phase Peptide Synthesis (LPPS) , or solution-phase synthesis, is a classical method that involves carrying out the reactions in a homogeneous solution. A key advantage of LPPS is the ability to purify and characterize the intermediate products at each step of the synthesis. creative-peptides.comresolvemass.ca This meticulous quality control at every stage generally leads to a very high-purity final product. creative-peptides.comresolvemass.ca However, this method is typically more time-consuming and labor-intensive than SPPS due to the need for extractions and often crystallizations of intermediates. For a small dipeptide like this compound, LPPS can be highly effective, offering excellent control over the reaction conditions and minimizing side reactions, leading to high purity.

Enzymatic Synthesis represents a greener and highly selective alternative to chemical methods. Using enzymes like ligases or proteases in reverse, dipeptides can be formed under mild, aqueous conditions. researchgate.netnih.gov This method avoids the need for protecting groups and harsh chemical reagents, which in turn reduces the number of synthesis and purification steps and minimizes waste. The high stereospecificity of enzymes virtually eliminates the risk of racemization, a potential side reaction in chemical synthesis, thus ensuring very high optical purity. However, the efficiency of enzymatic synthesis can be influenced by factors such as enzyme stability, substrate specificity, and reaction equilibrium. For instance, a novel asparagine synthetase has been used for the biosynthesis of L-asparagine with a reported yield of 64.19%, demonstrating the potential of enzymatic routes. frontiersin.org

| Synthesis Method | Key Efficiency Characteristics | Common Purity Issues | Typical Crude Purity Range |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Fast, automatable, simplified reagent removal. | Aspartimide formation, dehydration of Asn side chain, deletion sequences. | 50-95% (highly sequence dependent) |

| Liquid-Phase Peptide Synthesis (LPPS) | High yield for short peptides, intermediates can be purified. More time-consuming. | Fewer side reactions due to controlled conditions and intermediate purification. | >95% |

| Enzymatic Synthesis | Mild conditions, no protecting groups, high stereospecificity, fewer steps. | Minimal byproducts due to high enzyme selectivity. | >98% |

Scalability for Academic and Industrial Applications

The choice of synthesis method is also heavily dependent on the desired scale of production, which differs significantly between academic research and industrial manufacturing.

Academic Applications: For research purposes, where peptides are typically needed in small quantities (milligram to gram scale) and often in parallel libraries, SPPS is the dominant methodology. bioduro.com Its speed, ease of use, and high degree of automation allow for the rapid synthesis of numerous peptide analogues for structure-activity relationship studies and other research applications. creative-peptides.comresolvemass.ca The cost of specialized resins and protected amino acids is manageable at this scale.

While SPPS has been adapted for larger-scale production, it can be less cost-effective due to the high cost of the solid support and the large volumes of solvents and reagents required, which also generate significant chemical waste. gappeptides.com However, for more complex and longer peptides, SPPS may still be the preferred industrial method despite the cost. bioduro.com

Enzymatic synthesis holds great promise for industrial applications due to its environmentally friendly nature and potential for cost-effectiveness, especially as the production of robust and efficient enzymes becomes more scalable. researchgate.netnih.gov The ability to perform reactions in aqueous media at mild temperatures reduces energy consumption and the need for hazardous organic solvents. The scalability of enzymatic processes has been demonstrated in other fields, and as biocatalysis technology for peptide synthesis matures, it is poised to become a competitive option for the industrial production of dipeptides like this compound. nih.govnih.gov

| Synthesis Method | Academic Scale (mg-g) | Industrial Scale (kg-ton) | Key Scalability Considerations |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Excellent; rapid and suitable for high-throughput synthesis. | Feasible but can be costly; high solvent and reagent consumption. | Cost of resin and reagents; waste management. |

| Liquid-Phase Peptide Synthesis (LPPS) | Good; but can be slow and labor-intensive for multiple peptides. | Excellent; cost-effective for short peptides, high purity. | Process optimization for each step; time per batch. |

| Enzymatic Synthesis | Good; highly specific and pure products. | Promising; "green" process, but depends on enzyme cost and stability. | Enzyme cost, availability, and operational stability. |

Biochemical Roles and Metabolic Pathways of Glycylasparagine

Glycylasparagine as a Metabolic Intermediate

As an intermediate metabolite, this compound plays a role in the complex processes of protein digestion and the subsequent degradation of amino acids.

Role in Protein Digestion and Catabolism

This compound is recognized as an incomplete breakdown product resulting from protein digestion or catabolism. hmdb.cabiodeep.cn During the digestive process, dietary proteins are initially broken down into smaller peptide fragments by enzymes in the stomach and small intestine. libretexts.orgbu.edu.eggithub.io These peptides are then further hydrolyzed into smaller peptides and free amino acids by various peptidases. libretexts.orgnih.gov this compound is one of the many dipeptides that can be formed during this process. While many dipeptides are quickly broken down further, some may have specific physiological effects. hmdb.ca

Intermediacy in Amino Acid Degradation Pathways

Following their release through proteolysis, dipeptides like this compound are typically short-lived intermediates. hmdb.ca They are destined for further breakdown into their constituent amino acids, glycine (B1666218) and asparagine, which then enter their respective degradation pathways. hmdb.cabiodeep.cn The degradation of asparagine involves its hydrolysis to aspartate, a process that can be catalyzed by several human enzymes. nih.gov The carbon skeletons of these amino acids can then be utilized in various metabolic pathways, including the production of glucose or ketone bodies. basicmedicalkey.com

Interactions with Enzyme Systems

The breakdown of this compound is mediated by specific enzymes known as peptidases.

Substrate Specificity for Peptidases and Proteases

The susceptibility of this compound to enzymatic cleavage depends on the substrate specificity of the particular peptidase or protease.

Research on an intracellular proteinase from Streptococcus lactis has provided specific insights into the enzymatic processing of this compound. nih.govresearchgate.net This particular enzyme demonstrated the ability to hydrolyze this compound. nih.govresearchgate.netasm.org The enzyme showed a preference for cleaving peptide bonds involving alanyl, aspartyl, or asparaginyl residues. nih.govresearchgate.net

Interestingly, the intracellular proteinase from Streptococcus lactis generally did not hydrolyze peptides with a glycine at the N-terminal position. nih.govresearchgate.net However, this compound was a notable exception to this rule, along with glycyl-alanine and glycyl-aspartic acid. nih.govresearchgate.net This indicates a specific recognition and cleavage capacity for these particular dipeptides by the enzyme, despite the presence of the typically resistant N-terminal glycine. nih.govresearchgate.net

Activity Towards Aspartic Acid or Asparagine Containing Peptides

Research into the substrate specificity of an intracellular proteinase from Streptococcus lactis has shed light on the enzyme's activity towards various peptides. While peptides with an N-terminal glycine residue were generally not hydrolyzed, notable exceptions included glycyl-alanine, glycyl-aspartic acid, and this compound. nih.gov The enzyme demonstrated a clear preference for hydrolyzing peptide bonds involving alanyl, aspartyl, or asparaginyl residues. nih.gov This was further confirmed by its action on oxidized bovine ribonuclease A- and B-chain insulin, where it selectively attacked these specific residues, liberating them as free amino acids. nih.gov This specificity suggests a defined role for this proteinase in the intracellular breakdown of proteins and peptides containing these particular amino acid constituents.

Modulation of Enzyme Activity

This compound can influence enzyme activity through various mechanisms. Allosteric regulation, a process where a molecule binds to an enzyme at a site other than the active site, can cause a conformational change that either activates or inhibits the enzyme. numberanalytics.comlongdom.org This modulation is crucial for maintaining cellular homeostasis by allowing cells to adjust their metabolic pathways in response to changing conditions. numberanalytics.com For instance, in the context of malic enzyme synthesis in Lactobacillus arabinosus, the inhibition caused by aspartic acid analogues like cysteic acid and β-hydroxyaspartic acid can be noncompetitively reversed by this compound or asparagine. annualreviews.org This suggests that this compound may act as a modulator, allowing the enzyme synthesis to proceed even in the presence of inhibitors that target the aspartic acid uptake or utilization pathway. annualreviews.org

This compound's Influence on Malic Enzyme Synthesis

The synthesis of malic enzyme in certain bacteria is a key metabolic process that can be influenced by the availability of specific amino acids and their derivatives.

While not a direct replacement for biotin (B1667282) in all its functions, peptides like this compound can play a role in metabolic processes that are otherwise dependent on biotin. In Lactobacillus arabinosus, the synthesis of the "malic enzyme" is inhibited by aspartic acid analogues. annualreviews.org This inhibition is competitively reversed by aspartic acid and noncompetitively by this compound or asparagine. annualreviews.org This indicates that this compound can facilitate the synthesis of the malic enzyme through a pathway that is not affected by the inhibitors of aspartic acid utilization, thereby circumventing the immediate requirement for the pathway that might be biotin-dependent for the synthesis or transport of aspartic acid.

The utilization of aspartic acid for malic enzyme synthesis can be synergistically inhibited by antagonists such as cysteic acid and β-hydroxyaspartic acid. annualreviews.org This synergistic action suggests that these inhibitors act on different stages of the amino acid's utilization pathway. annualreviews.org Significantly, neither of these antagonists inhibits the utilization of this compound for the synthesis of the malic enzyme. annualreviews.org This finding implies that exogenous amino acid utilization involves specific enzymatic interactions before reaching a common metabolic point, and that this compound can enter this pathway at a stage subsequent to the points of inhibition by these antagonists. annualreviews.org

| Antagonist | Effect on Aspartic Acid Utilization for Malic Enzyme Synthesis | Effect on this compound Utilization for Malic Enzyme Synthesis |

| Cysteic Acid | Inhibitory annualreviews.org | No Inhibition annualreviews.org |

| β-hydroxyaspartic acid | Inhibitory annualreviews.org | No Inhibition annualreviews.org |

Nutritional and Growth Promotion Studies

Escherichia coli Metabolism of this compound

Growth Response and Nutritional Requirements

Research has shown that this compound can serve as a crucial nutrient for certain microorganisms, eliciting a growth response. In studies involving mutants of Escherichia coli, the supplementation of a minimal medium with this compound was found to support growth. For instance, one mutant, S-6, exhibited a clear growth response to this compound, indicating its ability to metabolize the dipeptide to fulfill its nutritional needs. asm.org The response was concentration-dependent, as detailed in the table below.

| Additive to Medium | Concentration (μmole/ml) | Growth Response |

| Glycyl-L-asparagine | 0.0005 | + |

| Glycyl-L-asparagine | 0.005 | ++ |

| Glycyl-L-asparagine | 0.050 | +++ |

| DL-Alanyl-asparagine | 0.020 | + |

| Glycyl-DL-alanine | 0.001 | - |

| Glycyl-DL-alanine | 0.020 | - |

| Data derived from studies on E. coli mutant S-6 in a defined medium. Growth response is indicated qualitatively. asm.org |

This nutritional role highlights that this compound can be taken up and utilized by cells, likely by being hydrolyzed into its constituent amino acids, glycine and asparagine, which then enter central metabolic pathways.

Formation of Higher Peptides from this compound

This compound can act as a precursor for the synthesis of larger peptides. The metabolic utility of asparagine-containing peptides has been confirmed through experiments with cell-free extracts of E. coli. asm.org In these in vitro systems, incubation with compounds like this compound led to the formation of higher peptides, demonstrating that the dipeptide can be incorporated into anabolic pathways for peptide elongation. asm.org

This compound and Root Growth Stimulation (e.g., Tomato Plants)

There is evidence suggesting a role for asparagine-containing peptides in plant development. Specifically, a related compound, glucosylthis compound, was observed to stimulate root growth in tomato cuttings. asm.org While not the dipeptide itself, this finding points to the potential for this compound or its derivatives to act as signaling molecules or nutrients that positively influence root system architecture in plants like the tomato (Solanum lycopersicum). asm.orgnih.govresearchgate.net Plants are known to be capable of acquiring nitrogen from various sources, including amino acids and peptides, which can influence root development. nih.govresearchgate.net

Investigating this compound in Omics Research

Modern high-throughput "omics" technologies are essential for the comprehensive study of small molecules like this compound within a biological system. Metabolomics, proteomics, and peptidomics provide the tools to identify and quantify such compounds and understand their broader biological context.

Metabolomics Profiling and Identification

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological sample, providing a snapshot of its metabolic state. mdpi.comfrontiersin.org The identification of specific compounds like this compound in a complex mixture is a primary goal of metabolomic profiling. frontiersin.org This process typically involves advanced analytical techniques, most notably mass spectrometry coupled with liquid chromatography (LC-MS). mdpi.commaxapress.com

In a typical metabolomics workflow, metabolites are extracted from a sample (such as serum, tissue, or cells) and separated by chromatography before being detected by a mass spectrometer. mdpi.commaxapress.com The instrument measures the mass-to-charge ratio of the ions, which allows for the identification of this compound based on its precise molecular weight. mdpi.com This technique has been successfully used to identify thousands of metabolites, including various amino acids and their derivatives, in diverse biological systems. maxapress.commdpi.com The identification of this compound in such a profile would allow researchers to study its fluctuations in response to disease, nutritional changes, or other stimuli.

Proteomics and Peptidomics Contexts

Proteomics is the large-scale analysis of the entire set of proteins in a biological system, while peptidomics specifically focuses on the endogenous peptides. nih.govillinois.edu this compound, as a dipeptide, falls squarely within the domain of peptidomics. nih.gov Peptidomics is crucial because it investigates the roles of small peptides that may have biological functions independent of being mere breakdown products or building blocks of proteins. illinois.edudiva-portal.org

Unlike proteomics, which often requires the enzymatic digestion of large proteins into smaller peptides for analysis, peptidomics analyzes the naturally occurring peptides in a sample. nih.gov The study of the "peptidome" can reveal important information about proteolytic activities and cellular signaling pathways. nih.gov The presence and concentration of a specific dipeptide like this compound could serve as a biomarker or indicate the activity of certain metabolic or degradative pathways. diva-portal.org Therefore, placing this compound in a peptidomics context allows for its study as a potentially bioactive molecule in its own right. illinois.edu

Computational and Theoretical Studies of Glycylasparagine

Molecular Conformation and Solute-Solvent Interactions

The three-dimensional structure of Glycylasparagine and its interactions with the surrounding solvent are crucial determinants of its properties. Computational methods have been employed to model these aspects with high accuracy. scielo.br Studies have successfully determined the molecular conformations and solute-solvent interactions for the cationic, anionic, and neutral forms of this compound. scielo.brscielo.brijprajournal.com

Ab initio and Density Functional Theory (DFT) are cornerstone methods for studying the electronic structure and geometry of molecules. scielo.br For this compound, DFT calculations using the B3LYP hybrid exchange-correlation functional combined with the 6-31+G(d) basis set have been effectively applied to determine the acidic dissociation constant and to optimize the structures of its various ionic and neutral species. scielo.brscielo.brsid.ir This level of theory has proven successful in obtaining results that correlate well with experimental data for this compound and related compounds. sid.irresearchgate.net These computational approaches allow for the detailed examination of different conformers and the identification of the most stable structures in the gas phase and in solution. scielo.brscielo.br The acidity of a compound can be determined from the change in free energy (ΔG) of the dissociation reaction, which is calculable using these methods. scielo.brscielo.br

Understanding the influence of a solvent, particularly water, is critical for accurately predicting chemical behavior. scielo.br The Polarizable Continuum Model (PCM), specifically Tomasi's method, is a widely used approach to simulate the effects of a solvent on a solute molecule. scielo.brscielo.brsid.ir This model treats the solvent as a continuous dielectric medium, which allows for the calculation of solvation free energies. scielo.brresearchgate.net

For this compound, Tomasi's method has been used to analyze the formation of intermolecular hydrogen bonds (IHBs) between the dipeptide and surrounding water molecules. scielo.brsid.irresearchgate.net These calculations revealed that the cationic, neutral, and anionic species of this compound form stable complexes with water molecules. sid.ir Specifically, in alkaline aqueous solutions, it was determined that the cation, anion, and neutral species of this compound are solvated with one, two, three, and four water molecules, respectively. scielo.brsid.irresearchgate.net The analysis of these hydrogen bonds is crucial as they play a significant role in stabilizing the different ionic forms of the molecule in solution. scielo.br

Thermodynamic Properties and Ionization Constants

The thermodynamic properties associated with the ionization of this compound, such as its acid dissociation constants (pKa) and the associated enthalpy and entropy changes, are fundamental to its acid-base chemistry.

The acid dissociation constant (pKa) is a critical physicochemical property that influences many biological and chemical processes. researchgate.net Computational chemistry has made significant progress in accurately predicting pKa values. sid.ir For this compound, theoretical pKa values have been calculated using a combination of DFT (B3LYP/6-31+G(d)) and the Tomasi solvation model. scielo.brscielo.br

These theoretical calculations have shown excellent correlation with experimental data. scielo.brsid.irresearchgate.net The computed pKa values for the two ionizable groups in this compound are comparable to those determined empirically, demonstrating the predictive power of the theoretical models used. creative-peptides.com

| Ionization Step | Calculated pKa | Experimental pKa |

|---|---|---|

| pKa1 (Carboxyl Group) | 2.4476 | 2.942 |

| pKa2 (Amino Group) | 8.3912 | 8.440 |

Table 1: Comparison of theoretically calculated and experimentally determined pKa values for this compound. The calculated values were obtained using DFT methods with the Tomasi solvation model. scielo.brcreative-peptides.com

The ionization of this compound is associated with changes in enthalpy (ΔH) and entropy (ΔS), which, along with the Gibbs free energy change (ΔG), provide a complete thermodynamic profile of the protonation processes. latamjpharm.org These thermodynamic parameters have been determined for this compound in aqueous solutions at various temperatures using potentiometric and spectrophotometric methods. latamjpharm.orgiau.ir The standard Gibbs free energy (ΔG°) dictates the spontaneity of the ionization, while the enthalpy change (ΔH°) indicates whether the process is exothermic or endothermic, and the entropy change (ΔS°) reflects the change in disorder of the system upon ionization. iau.ir The introduction of ions into water can lead to a significant ordering of the solvent molecules, which is reflected in the entropy change. youtube.com

| Parameter | Value for K1 (Carboxyl Protonation) | Value for K2 (Amino Protonation) |

|---|---|---|

| ΔG° (kJ/mol) | -17.79 | -47.88 |

| ΔH° (kJ/mol) | -2.11 | -41.92 |

| ΔS° (J/mol·K) | 52.60 | 20.00 |

Table 2: Standard thermodynamic quantities for the two protonation steps of this compound in aqueous solution at T = 298.15 K and an ionic strength of 0.1 mol/dm³. latamjpharm.org

The thermodynamic properties of ionization can be significantly altered by the presence of substituent groups on the molecule. researchgate.net The nature of the substituent—whether it is electron-withdrawing or electron-donating—affects the acidity (pKa) of nearby functional groups. researchgate.net

An electron-withdrawing substituent increases the acidic strength (lowers the pKa value) of a nearby carboxyl group. researchgate.net It does this by stabilizing the resulting carboxylate anion through inductive effects, delocalizing the negative charge and making the deprotonation more favorable. Conversely, an electron-donating substituent would decrease the acidic strength (raise the pKa value) by destabilizing the anion. researchgate.net Similarly, for the amino group, an electron-withdrawing substituent would make the group less basic (lower pKa of the conjugate acid) by pulling electron density away from the nitrogen atom, making it less available to accept a proton. The ionization enthalpy is also affected; stabilizing the resulting ion generally leads to a less endothermic (or more exothermic) enthalpy change for the ionization process. byjus.com

Molecular Docking and Receptor-Ligand Interactions

Computational docking studies are instrumental in predicting how a ligand, such as a peptide, might bind to a receptor protein. bruker.com This process involves predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org The insights gained from these simulations are crucial for drug design and understanding biological processes. nih.gov In the context of peptides like this compound and its derivatives, molecular docking can elucidate their potential to interact with specific biological targets.

A computational study investigating the interaction between the synthetic peptide Arginyl-Glycyl-Asparagine (Arg-Gly-Asn) and the CD44 receptor provides a relevant case study. ijprajournal.com The CD44 receptor is a cell-surface glycoprotein (B1211001) involved in various cellular processes, and its primary natural ligand is hyaluronic acid. ijprajournal.comnumberanalytics.com Such studies utilize tools like AutoDock to simulate the binding and predict the affinity and interaction patterns. ijprajournal.com

Affinity Prediction for Receptors (e.g., CD44)

Binding affinity represents the strength of the interaction between a ligand and its receptor. bruker.com In computational studies, this is often quantified as a binding energy value, typically in kcal/mol, where a more negative value indicates a stronger affinity.

In a docking simulation of Arginyl-Glycyl-Asparagine with the hyaluronan-binding domain of the human CD44 receptor (PDB ID: 1POZ), multiple binding poses were generated. ijprajournal.com The two conformations with the highest predicted affinity both showed a binding energy of -6.0 kcal/mol, suggesting a favorable interaction with the receptor. ijprajournal.com This value indicates that the peptide can bind to a site on the receptor that is similar to the binding site of its natural ligand, hyaluronic acid. ijprajournal.com The prediction of binding affinity is a critical first step in evaluating the potential of a peptide to act as a targeting agent for a specific receptor. ijprajournal.com

Table 1: Predicted Binding Affinity for Arginyl-Glycyl-Asparagine with CD44 Receptor

| Ligand Conformation | Binding Affinity (kcal/mol) |

|---|---|

| Conformation 1 | -6.0 |

| Conformation 2 | -6.0 |

Data sourced from a computational docking study of Arginyl-Glycyl-Asparagine and the CD44 receptor. ijprajournal.com

Hydrogen Bonding and Hydrophobic Interactions in Complexes

The stability of a receptor-ligand complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. plos.orgnih.gov Hydrogen bonds are formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen, while hydrophobic interactions occur when nonpolar groups cluster together to minimize contact with water. libretexts.orgresearchgate.net

Analysis of the top-ranked binding pose of Arginyl-Glycyl-Asparagine in the CD44 receptor's binding pocket revealed specific interactions contributing to the complex's stability. ijprajournal.com The simulation, analyzed using the Protein-Ligand Interaction Profiler (PLIP), showed the formation of ten hydrogen bonds between the peptide and the receptor. ijprajournal.com Additionally, one significant hydrophobic interaction was identified involving the Isoleucine residue at position 91 (91A ILE) of the receptor protein. ijprajournal.com The carboxylate group of the peptide was also found to form salt bridges with Arginine (90A ARG) and Histidine (92A HIS) residues of the receptor. ijprajournal.com These interactions collectively stabilize the peptide within the binding site. ijprajournal.com

Table 2: Interaction Summary for Arginyl-Glycyl-Asparagine and CD44 Receptor Complex

| Interaction Type | Count | Key Receptor Residues Involved |

|---|---|---|

| Hydrogen Bonds | 10 | Not specified in detail |

| Hydrophobic Interactions | 1 | ILE (91A) |

| Salt Bridges | 2 | ARG (90A), HIS (92A) |

Data derived from the analysis of the predicted binding mode. ijprajournal.com

Comparison with Natural Ligands (e.g., Hyaluronic Acid)

To validate the potential of a synthetic ligand, its binding characteristics are often compared to those of the receptor's natural ligand. ijprajournal.com For the CD44 receptor, the primary natural ligand is Hyaluronic Acid (HA), a large polysaccharide. ijprajournal.com

The computational study of Arginyl-Glycyl-Asparagine showed that the peptide could bind to the same binding pocket on the CD44 receptor as hyaluronic acid. ijprajournal.com This spatial overlap is a significant finding, as it suggests the peptide could potentially compete with the natural ligand for binding. Furthermore, the amino acid residues of the CD44 receptor that interact with the Arg-Gly-Asn peptide are similar to those that interact with hyaluronic acid. ijprajournal.com This mimicry of the natural ligand's binding mode supports the potential of the synthetic peptide as a novel CD44 targeting agent. ijprajournal.com

Simulation and Modeling of this compound in Biological Environments

Understanding how a molecule like this compound behaves in a biological system requires simulating its properties in an aqueous environment. nih.gov Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to model these complex systems. scielo.brplos.orgnih.gov These studies can predict properties like solvation, acidity constants (pKa), and dynamic behavior, which are fundamental to a molecule's biological function. researchgate.netscielo.br

Theoretical studies have been conducted to calculate the acidic dissociation constants of this compound in water. scielo.brresearchgate.net Using DFT methods (B3LYP/6-31+G(d)) and a polarized continuum model (PCM) to represent the solvent, researchers have analyzed the formation of intermolecular hydrogen bonds between this compound and surrounding water molecules. scielo.brscielo.br These simulations show that the cationic, neutral, and anionic forms of this compound are solvated by a varying number of water molecules. scielo.br The calculated pKa values from these models show excellent agreement with experimentally determined values, validating the computational approach. scielo.brresearchgate.net This information is crucial as the charge state of the molecule, which depends on the pH of the environment, will dictate its interactions with other biological molecules. scielo.br

Furthermore, studies on the effects of this compound on the physical properties of water have been noted. nih.gov The presence of even low concentrations of this dipeptide can influence the structure of water, a phenomenon that is important for understanding its broader impact in biological systems. nih.gov Molecular dynamics simulations, in a broader context, allow for the observation of the constant motion of biomolecules, providing insights into their functional mechanisms that static pictures cannot. nih.govnih.gov

Advanced Analytical Techniques for Glycylasparagine Research

Spectroscopic Methods

Spectroscopic techniques are indispensable in the analysis of Glycylasparagine, offering insights into its molecular weight, structure, and behavior in biological systems.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, making it crucial for its identification and quantification. nih.gov This technique ionizes the molecule and then separates the ions based on their mass-to-charge ratio. wikipedia.org For this compound, which has a molecular formula of C₆H₁₁N₃O₄, the exact mass is 189.07495584 Da. nih.gov

Tandem mass spectrometry (MS-MS) provides further structural information through fragmentation analysis. nih.gov When the protonated molecule of this compound ([M+H]⁺) with a precursor m/z of 190.0822 is subjected to collision-induced dissociation, it yields characteristic fragment ions. nih.gov Key fragments are observed at m/z values of 173.1, 155.1, and 133.1, which correspond to specific neutral losses and cleavages within the peptide structure. nih.gov This fragmentation pattern serves as a fingerprint for the unequivocal identification of this compound.

Quantitative analyses can be performed using MS, often in conjunction with liquid chromatography (LC-MS). nih.govchromatographyonline.com By employing stable isotope-labeled internal standards, researchers can achieve accurate quantification of this compound in complex biological matrices. nih.gov

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₁N₃O₄ nih.gov |

| Monoisotopic Mass | 189.07495584 Da nih.gov |

| Precursor Ion [M+H]⁺ | 190.0822 m/z nih.gov |

| Major MS/MS Fragments | 173.1, 155.1, 133.1 m/z nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for elucidating the three-dimensional structure of molecules like this compound. jeolusa.com This technique relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide detailed information about the chemical environment and connectivity of atoms within the molecule. nih.govlibretexts.org

Table 2: Key Aspects of NMR Spectroscopy for this compound

| NMR Aspect | Information Provided |

| ¹H NMR | Provides information on the number and type of hydrogen atoms and their neighboring atoms. mdpi.com |

| ¹³C NMR | Reveals the number and type of carbon environments in the molecule. nih.gov |

| 2D NMR (e.g., COSY, HSQC) | Establishes correlations between atoms, confirming the connectivity and peptide linkage. researchgate.net |

| Chemical Shifts | Indicate the electronic environment of each nucleus. libretexts.org |

| Spin-Spin Coupling | Provides data on the proximity of neighboring nuclei. libretexts.org |

Optical Spectroscopy for Biological Applications

Optical spectroscopy encompasses techniques that measure the interaction of light with a substance, providing insights into its electronic and vibrational properties. ucc.ie For this compound, fluorescence spectroscopy has been used in studies of diluted aqueous solutions. nih.gov Research has shown the appearance of a fluorescence peak for the dipeptide in the concentration range of 10⁻⁷ M. nih.gov This phenomenon suggests that even non-luminescent peptides can exhibit fluorescence under certain conditions, which can be valuable for studying their behavior in biological systems. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can provide complementary information about the molecular structure and bonding within this compound. ucc.ie These techniques are sensitive to the vibrational modes of the peptide backbone and amino acid side chains, offering a detailed structural fingerprint. ucc.ie

Chromatographic Separations

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of compounds. creative-biolabs.com It is widely used to assess the purity of synthesized or isolated this compound. moravek.com In HPLC, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. creative-biolabs.commoravek.com

For purity analysis, a sample of this compound is injected into the HPLC system, and the resulting chromatogram is analyzed. sepscience.com A pure sample should ideally show a single, sharp peak at a specific retention time. sepscience.com The presence of additional peaks indicates the presence of impurities. moravek.com By coupling HPLC with a detector like a photodiode array (PDA) or a mass spectrometer (MS), it is possible to not only detect impurities but also to identify them. chromatographyonline.comsepscience.com This makes HPLC a critical tool in quality control and method validation for research involving this compound. medicinescience.org

Table 3: Principles of HPLC for Purity Assessment of this compound

| HPLC Component | Role in Purity Assessment |

| Stationary Phase | The material in the column that interacts with this compound, affecting its separation from impurities. creative-biolabs.com |

| Mobile Phase | The solvent that carries the sample through the column. creative-biolabs.com |

| Detector (UV/PDA/MS) | Detects the separated components as they elute from the column, allowing for quantification and identification. chromatographyonline.comsepscience.com |

| Chromatogram | The visual output showing peaks corresponding to this compound and any impurities, with retention time indicating identity and peak area representing quantity. moravek.com |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly efficient analytical technique that combines the high resolving power of capillary electrophoresis with the sensitive detection and identification capabilities of mass spectrometry. wikipedia.org This hyphenated technique is particularly well-suited for the analysis of polar and charged molecules like peptides. researchgate.net

In CE, analytes are separated based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution under the influence of a high electric field. wikipedia.org The high separation efficiency of CE allows for the resolution of closely related compounds. chromatographyonline.com When coupled to MS, CE-MS provides both separation and structural information in a single run, making it a powerful tool for the analysis of this compound in complex samples with minimal sample consumption. wikipedia.orgnih.gov The technique offers advantages such as short analysis times and high sensitivity. researchgate.net

Electrochemical Methods

Electrochemical methods offer a powerful suite of tools for the analysis of dipeptides like this compound, providing sensitive and often rapid detection capabilities. These techniques are centered on the measurement of electrical signals (such as current or potential) that arise from chemical reactions at an electrode surface. xmu.edu.cn While many peptides, including this compound, are not intrinsically electroactive, they can be made detectable through various strategies. nih.gov

One common approach involves the formation of electroactive complexes. Peptides larger than dipeptides can react with copper(II) ions in a classic biuret (B89757) reaction to form Cu(II)-peptide complexes. These complexes can then be oxidized to their corresponding Cu(III) forms, a process that generates a measurable electrochemical signal. nih.gov This method allows for the sensitive detection of peptides following separation techniques like reversed-phase liquid chromatography. nih.gov For dipeptides and their amides, a post-column reagent containing Cu(II), tartrate, and bicarbonate in a basic solution can be used to create electroactive species. nih.gov The resulting complexes are then oxidized at a dual electrode, with dipeptide amides showing sensitivities comparable to longer peptides. nih.gov

The development of electrochemical biosensors represents another significant advancement. mdpi.com These devices couple the high selectivity of a biological recognition element with the sensitivity of an electrochemical transducer. mdpi.commdpi.com For instance, electrodes can be modified with specific enzymes or other molecules that interact with the target analyte. frontiersin.org In the context of dipeptides, researchers have developed sensors using multi-walled carbon nanotube (MWCNT)/peptide modified gold electrodes for the simultaneous detection of metal ions, showcasing the versatility of peptide-based electrochemical sensors. researchgate.net While not specific to this compound, these approaches demonstrate the potential for creating highly specific sensors. The use of nanomaterials in electrode modification is a key strategy to enhance sensor performance by increasing the active surface area and improving electron transfer kinetics. mdpi.comfrontiersin.org

Different voltammetric techniques are employed in these analyses, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). mdpi.commdpi.com CV is often used to study the electrochemical behavior of a substance and optimize reaction conditions, while DPV and SWV are favored for quantitative analysis due to their higher sensitivity and better resolution. mdpi.comnumberanalytics.com The choice of electrode material and its modification are crucial for improving selectivity and sensitivity, and overcoming challenges like electrode fouling. tjnpr.org

Table 1: Comparison of Electrochemical Detection Strategies for Peptides

| Strategy | Principle | Advantages | Common Techniques |

| Complexation with Metal Ions | Formation of electroactive metal-peptide complexes (e.g., with Cu(II)). nih.govnih.gov | Broad applicability to non-electroactive peptides, good sensitivity. nih.govnih.gov | Voltammetry, Amperometry |

| Modified Electrodes | Use of electrodes with surfaces altered by nanomaterials or specific recognition elements to enhance signal and selectivity. frontiersin.orgresearchgate.net | High sensitivity, high selectivity, potential for miniaturization. mdpi.comfrontiersin.org | Cyclic Voltammetry, Differential Pulse Voltammetry |

| Biosensors | Integration of a biological component (e.g., enzyme, antibody) for specific analyte recognition. mdpi.comnih.gov | Very high specificity, potential for real-time monitoring. mdpi.com | Various electrochemical techniques |

Data Analysis and Computational Tools in Analytical Chemistry

The data generated from advanced analytical techniques requires sophisticated methods for analysis and interpretation. Computational chemistry and chemometrics play a crucial role in modern this compound research, from predicting molecular properties to analyzing complex datasets. researchgate.netmdpi.com

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to study the molecular properties of this compound. scielo.brscielo.brsid.ir These theoretical approaches can predict various characteristics, including molecular structure, acidity (pKa values), and interactions with solvents. scielo.brscielo.bracs.org For example, DFT methods using the B3LYP functional with a 6-31+G(d) basis set have been successfully applied to calculate the acidic dissociation constant of this compound, showing excellent agreement with experimental values. scielo.brresearchgate.net Such calculations often incorporate models like the Polarizable Continuum Model (PCM) to account for the effects of a solvent, providing a more accurate representation of the molecule's behavior in solution. scielo.brfarmaciajournal.com These computational studies can elucidate the formation of intermolecular hydrogen bonds between this compound and water molecules, which is critical for understanding its behavior in biological systems. scielo.brsid.ir

Molecular docking is another powerful computational tool used to predict the binding affinity and interaction between a ligand, such as a peptide, and a receptor protein. ijprajournal.com This technique is instrumental in drug discovery and understanding biological function. For instance, docking studies have been used to investigate the affinity of peptides for specific receptors, providing insights into their potential biological activity. ijprajournal.com

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. mdpi.com Techniques like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are used to analyze complex datasets, such as those obtained from chromatographic or spectroscopic analysis of peptide mixtures. mdpi.commdpi.com These methods can help to identify patterns and discriminate between different samples based on their chemical profiles. mdpi.com In peptide research, chemometrics has been used to classify different types of peptides and to identify the key features responsible for specific properties, such as taste. csic.es The integration of these computational and data analysis tools is essential for maximizing the information obtained from experimental measurements and for advancing our understanding of this compound. nih.gov

Table 2: Computational and Data Analysis Tools in this compound Research

| Tool/Technique | Application | Key Information Obtained |

| Density Functional Theory (DFT) | Calculation of molecular properties. scielo.brscielo.br | Optimized geometry, pKa values, electronic structure, solvation energies. scielo.brscielo.brsid.ir |

| Ab initio Methods | High-accuracy calculation of molecular properties from first principles. scielo.brsid.ir | Thermodynamic properties, reaction energies. scielo.brsid.ir |

| Molecular Docking | Prediction of binding between a ligand and a receptor. ijprajournal.com | Binding affinity, interaction modes, potential biological targets. ijprajournal.com |

| Chemometrics (PCA, OPLS-DA) | Analysis of large and complex datasets from analytical instruments. mdpi.commdpi.com | Sample classification, identification of discriminant variables, pattern recognition. mdpi.commdpi.com |

Biological and Biomedical Applications of Glycylasparagine Research

Peptide-Based Drug Development and Therapeutics

Peptides are a significant class of biopharmaceuticals due to their high target specificity and versatility. nih.gov The incorporation of specific dipeptides or amino acid residues like asparagine is a key strategy in designing and developing novel peptide-based drugs. While peptides can be readily degraded and cleared from circulation, technological advancements in peptide synthesis have improved their viability as therapeutic agents. youtube.com

Building Block for Complex Biomolecules

Glycylasparagine, as a dipeptide, represents a fundamental unit in the construction of larger polypeptides and proteins. The synthesis of peptides is a process of linking smaller monomer units, like amino acids, into complex polymers. youtube.comyoutube.com In laboratory and industrial settings, Solid-Phase Peptide Synthesis (SPPS) is a standard method for creating custom peptides. researchgate.net

A critical application in this area is the synthesis of glycoproteins, which are proteins with attached carbohydrate units (glycans). iris-biotech.de These glycans play essential roles in biological processes such as cell-to-cell adhesion, immune response, and inflammation. iris-biotech.de The asparagine residue is the specific anchor point for N-linked glycosylation. iris-biotech.de To achieve precisely defined glycosylation patterns, researchers use chemically synthesized, protected building blocks like Fmoc-N-glycosylated asparagine in SPPS. iris-biotech.de This approach allows for the creation of homogeneous glycoproteins for research, overcoming the heterogeneity often seen when they are produced in eukaryotic cells. iris-biotech.de The ability to strategically place a glycosylated asparagine residue within a peptide chain is crucial for studying the structure-function relationships of glycoproteins.

Table 1: this compound in the Synthesis of Biomolecules This table summarizes the role of the asparagine residue as a foundational unit in creating complex biopolymers.

| Role | Method of Incorporation | Resulting Biomolecule | Significance |

|---|---|---|---|

| Anchor for Glycans | Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Glycan)-OH | Homogeneous Glycoproteins | Enables study of specific glycan functions; overcomes heterogeneity of recombinant expression. iris-biotech.de |

Role in Drug Formulation and Delivery Systems

The physical properties of amino acids and their polymers are increasingly exploited in advanced drug delivery systems designed to enhance therapeutic efficacy and reduce side effects. nih.gov Research has demonstrated the potential of polymers derived from asparagine in creating nanocarriers for targeted drug delivery. nih.gov

Specifically, novel poly-L-asparagine (PASN) nanocapsules have been developed as vehicles for anticancer drugs. nih.gov These nanocapsules, which have an oily core suitable for encapsulating lipophilic (fat-soluble) drugs like docetaxel, are designed to be taken up by cancer cells that have a high demand for the amino acid asparagine. nih.gov Studies showed that PASN nanocapsules, with sizes around 170-200 nm, could efficiently encapsulate the drug and enhance its toxicity toward human cancer cells in vitro. nih.gov Such systems represent a promising platform for intracellular drug delivery, leveraging the biocompatibility of the polyamino acid shell to improve drug stability and targeting. nih.gov These peptide-based carriers are part of a broader strategy to create smart delivery systems that can release their payload in response to specific stimuli or target pathological tissues selectively. nih.gov

Mimicking Natural Peptides for Therapeutic Advantage

One of the powerful strategies in drug development is to design molecules that mimic the function of natural peptides to interact with biological targets like cell surface receptors. nih.gov this compound can be part of a larger peptide sequence designed for such mimicry.

A computational study highlighted a tripeptide, Arginyl-Glycyl-Asparagine, as a potential therapeutic agent that mimics the well-known Arginyl-glycyl-aspartic acid (RGD) peptide. ijprajournal.com The RGD motif is a universal ligand that binds to integrin receptors, which are involved in cell adhesion and signaling. ijprajournal.com The studied Arginyl-Glycyl-Asparagine peptide was predicted to target the CD44 receptor, a transmembrane glycoprotein (B1211001) implicated in a variety of cancers, including breast, colon, and pancreatic cancer. ijprajournal.com The CD44 receptor is associated with cancer metastasis and resistance to chemotherapy. ijprajournal.com By mimicking a natural binding motif, such peptides could be used to deliver anticancer drugs specifically to CD44-overexpressing tumor cells, creating a more targeted and potentially more effective therapy. ijprajournal.com

Potential in Enhancing Vaccine Efficacy

Modern vaccine design often involves combining an antigen with an adjuvant to stimulate a stronger and more effective immune response. The asparagine residue plays a key, though indirect, role in the mechanism of glycoconjugate vaccines, which have proven highly effective against bacterial pathogens. nih.gov

In these vaccines, a polysaccharide (carbohydrate) antigen from a pathogen is linked to a carrier protein. nih.gov Inside antigen-presenting cells of the immune system, the vaccine is processed, and a carbohydrate epitope is generated. nih.gov This carbohydrate, along with a small peptide fragment from the carrier protein, is then presented by Major Histocompatibility Complex class II (MHCII) molecules. nih.gov This complex activates crucial CD4+ T cells, which help orchestrate a robust antibody response. nih.gov The asparagine residue is the critical connection point for N-linked glycans in glycoproteins. iris-biotech.de Therefore, the peptide fragment presented to the T-cell often contains a glycosylated asparagine. A vaccine designed specifically to maximize the presentation of these carbohydrate epitopes was found to be 50-100 times more potent in preclinical models. nih.gov This highlights the importance of the peptide context, including the asparagine anchor, in driving vaccine efficacy.

Protein Engineering and Functional Studies

Protein engineering involves the modification of protein structures to create novel functions or to better understand existing ones. The ability to precisely synthesize peptides and incorporate specific amino acids is fundamental to this field. peptide.com The use of chemically modified asparagine building blocks provides a powerful tool for investigating the role of post-translational modifications, particularly glycosylation. iris-biotech.de

Cancer Research Applications

The amino acid asparagine and the dipeptide this compound are implicated in cancer research through several distinct mechanisms, including metabolic dependency, targeted drug delivery, and receptor binding.

A key vulnerability of certain cancers is their metabolism. nih.gov While normal cells can typically synthesize their own asparagine, some cancer cells, particularly those of acute lymphoblastic leukemia (ALL), lack the enzyme asparagine synthetase (ASNS) and rely on obtaining asparagine from their environment. mdpi.comnih.gov This dependency is exploited by the chemotherapeutic drug L-asparaginase, an enzyme that depletes circulating asparagine, thereby starving the cancer cells. mdpi.com Furthermore, recent studies suggest that asparagine bioavailability is also crucial for the metastatic potential of other solid tumors, such as breast cancer. nih.gov In preclinical models, restricting asparagine through diet or with L-asparaginase significantly reduced the spread of cancer to the lungs. mdpi.comnih.gov

This metabolic avidity of cancer cells for asparagine has also been leveraged to design drug delivery systems. As noted previously, poly-L-asparagine nanocapsules have been developed to carry chemotherapy drugs like docetaxel, with the goal of being preferentially taken up by cancer cells. nih.gov

Finally, peptides containing the this compound sequence are being explored for their potential to target cancer cells directly. ijprajournal.com The tripeptide Arginyl-Glycyl-Asparagine is being investigated as a mimic of natural ligands that bind to the CD44 receptor, which is often overexpressed on tumor cells and is linked to metastasis and cancer progression. ijprajournal.com

Table 2: Summary of Asparagine-Related Approaches in Cancer Research This table outlines the primary strategies involving asparagine that are being investigated for cancer therapy.

| Research Approach | Mechanism of Action | Target/Application | Key Finding |

|---|---|---|---|

| Metabolic Targeting | Depletion of extracellular asparagine using the enzyme L-asparaginase. | Acute Lymphoblastic Leukemia (ALL); potential for solid tumors. nih.govmdpi.com | Effective in ASNS-negative cancers; may reduce metastatic potential in breast cancer. nih.gov |

| Targeted Drug Delivery | Poly-L-asparagine nanocapsules encapsulate lipophilic drugs for delivery. | Anticancer drug delivery (e.g., Docetaxel). nih.gov | Nanocapsules enhance the toxicity of the encapsulated drug against cancer cells in vitro. nih.gov |

| Receptor Mimicry | Peptides like Arg-Gly-Asn are designed to mimic natural ligands. | Targeting receptors overexpressed on cancer cells, such as CD44. ijprajournal.com | Computational models suggest potential for selective binding to cancer-related receptors. ijprajournal.com |

This compound Derivatives as Substrates for Legumain in Tumor Progression Studies

Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease that plays a significant role in tumor progression, invasion, and metastasis. nih.govnih.gov It is overexpressed in various solid tumors, including breast, colon, and gastric cancers, and its expression levels often correlate with poor prognosis. nih.govjenabioscience.comresearchgate.net Legumain's enzymatic activity is highly specific, primarily cleaving peptide bonds at the C-terminal side of asparagine residues. jenabioscience.comnovusbio.commdpi.com This specificity makes derivatives of this compound valuable tools for studying legumain's role in cancer.